![molecular formula C10H11Cl2N3OS B2762160 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea CAS No. 338976-98-0](/img/structure/B2762160.png)
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea
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Overview
Description
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS and a molecular weight of 292.18 . It is not intended for human or veterinary use and is primarily used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea are not fully detailed in the sources I found. The molecular weight is 292.18 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
However, the broader search conducted to find relevant information yielded results primarily focused on the effects and applications of related chemical compounds, including biocides like chloroacetamide and pesticide metabolites, as well as studies on exposure to various chemicals and their metabolites in human populations. These studies discuss the implications of chemical exposures, methodologies for detecting chemical residues in biological samples, and the potential health impacts of such exposures.
For instance, studies on the detection and impact of chemical exposures like chloroacetamide and pesticides such as methylisothiazolinone highlight the importance of understanding the mechanisms of action, environmental distribution, and human health effects of chemical compounds (Assier-Bonnet & Revuz, 1999), (Schettgen et al., 2019). These studies provide a context for the types of research and applications that might be considered for compounds with similar properties or uses, including their role in industrial, agricultural, or medical contexts.
Future Directions
The future directions for research involving N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea are not specified in the sources I found. Given that this compound is available for research use , it’s likely that it could be used in a variety of scientific studies, depending on the research objectives.
properties
IUPAC Name |
(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOUCVQKISTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N=CNOCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/N=C/NOCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea |
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